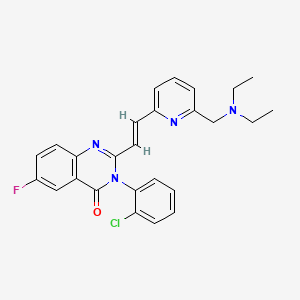

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-

Vue d'ensemble

Description

CP-465022 est un antagoniste non compétitif puissant et sélectif du récepteur de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Ce composé a montré une activité anticonvulsivante significative et est utilisé comme outil pour étudier le rôle des récepteurs de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique dans les processus physiologiques et pathophysiologiques .

Méthodes De Préparation

La synthèse du CP-465022 implique plusieurs étapes. Le composé est un solide cristallin et est chiral en raison de la rotation restreinte du substituant 2-chlorophényle sur la structure de la quinazolin-4-one . La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas largement divulguées dans la littérature publique. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

CP-465022 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec les récepteurs de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Il est connu pour inhiber les réponses induites par le kainate avec une CI50 de 25 nM dans les neurones corticaux de rat . Le composé n'affecte pas de manière significative les pics de courants induits par le N-méthyl-D-aspartate, mais réduit les courants mesurés pendant l'application de N-méthyl-D-aspartate . Les réactifs et conditions courants utilisés dans ces réactions comprennent le diméthylsulfoxyde comme solvant et des conditions de température contrôlées . Les principaux produits formés à partir de ces réactions sont généralement les formes inhibées des récepteurs ciblés .

Applications De Recherche Scientifique

The compound "4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-" also known as CP-465022, has the molecular formula and a molecular weight of 462.9 g/mol .

IUPAC Name: 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one .

InChI Key: HYHNPUGUPISSQO-FYWRMAATSA-N .

SMILES: CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl .

While the provided search results do not offer specific applications of CP-465022, they do provide information on similar compounds and the general class of 4(3H)-Quinazolinones, which can be helpful in understanding potential applications.

General Information on Quinazolinones:

- Synthesis: 4(3H)-Quinazolinones can be synthesized from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination .

- Anti-inflammatory Agents: Novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives have been synthesized and evaluated as multi-target anti-inflammatory agents . These compounds have shown inhibitory activity against both COX-1 and COX-2 enzymes in vitro .

Human Biomonitoring Programs:

Mécanisme D'action

CP-465022 exerts its effects by binding to a site on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor distinct from the agonist site, leading to noncompetitive inhibition . This binding reduces the efficacy of kainate to activate the receptors, thereby inhibiting the receptor-mediated currents . The molecular targets involved include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, and the pathways affected are primarily related to excitatory neurotransmission .

Comparaison Avec Des Composés Similaires

CP-465022 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste non compétitif du récepteur de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Des composés similaires comprennent:

2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: Un autre antagoniste du récepteur de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique ayant des propriétés neuroprotectrices.

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione chlorhydrate: Un composé structurellement apparenté ayant des effets inhibiteurs similaires sur les récepteurs de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique.

[1,2,3,4-tétrahydro-7-morpholinyl-2,3-dioxo-6-(trifluorométhyl)quinoxalin-1-yl]méthanephosphonate: Un autre antagoniste puissant du récepteur de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique utilisé dans les études de neuroprotection.

CP-465022 se démarque par ses caractéristiques de liaison spécifiques et les recherches approfondies à l'appui de son utilisation dans diverses applications scientifiques .

Activité Biologique

The compound 4(3H)-quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro- belongs to a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This structure features a quinazolinone core with various substituents that influence its biological activity. The presence of the diethylamino group and the chlorophenyl moiety are particularly noteworthy as they can enhance pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, research indicates that modifications to the quinazolinone structure can lead to significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain quinazolinone derivatives exhibited potent activity against pancreatic cancer cells by inducing cell cycle arrest and apoptosis .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | Inhibition of DNA repair |

| Compound B | Hepatocellular Carcinoma | 7.5 | Induction of apoptosis |

| Compound C | Pancreatic Cancer | 4.0 | Cell cycle arrest |

Antibacterial and Antimicrobial Activity

4(3H)-quinazolinones have also been investigated for their antibacterial properties. Studies reveal that these compounds show significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 15 | Compound A |

| Escherichia coli | 32 | Compound B |

| Streptococcus pneumoniae | 10 | Compound C |

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has shown that certain derivatives can reduce inflammation in animal models effectively .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is heavily influenced by their chemical structure. Substituents at various positions on the quinazolinone ring can enhance or diminish activity:

- Position 2 : Substituents such as methyl or phenyl groups can influence solubility and binding affinity.

- Position 3 : The introduction of halogens (e.g., fluorine) has been shown to increase potency against specific targets.

- Position 6 : The presence of electron-donating groups enhances interaction with biological targets.

Case Studies

- Anticancer Efficacy : A study involving a series of synthesized quinazolinone derivatives demonstrated that compounds with a diethylamino substitution showed superior activity against cervical cancer cells compared to standard treatments .

- Antibacterial Mechanism : Another investigation focused on the antibacterial action of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing a novel mechanism involving inhibition of bacterial protein synthesis .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHNPUGUPISSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173759 | |

| Record name | CP-465022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199655-36-2 | |

| Record name | CP-465022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.